2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a furan ring, and a pyrimidine ring, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the furan and pyrimidine rings through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
Quinolinyl-pyrazoles: Noted for their pharmacological significance.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness
2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE stands out due to its unique combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and material science.
Properties
Molecular Formula |
C26H19F3N4O3 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H19F3N4O3/c1-34-18-9-5-16(6-10-18)20-14-22(17-7-11-19(35-2)12-8-17)33(32-20)25-30-21(23-4-3-13-36-23)15-24(31-25)26(27,28)29/h3-15H,1-2H3 |
InChI Key |
VCXAKEWIWANDHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.